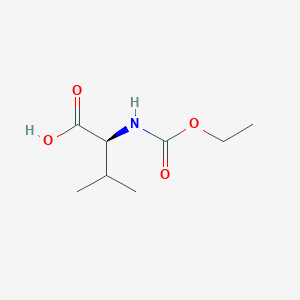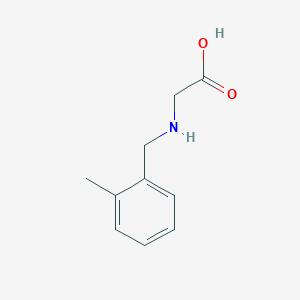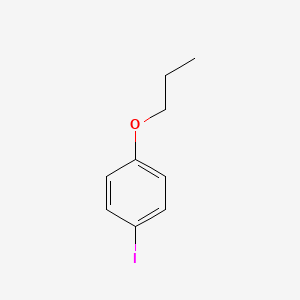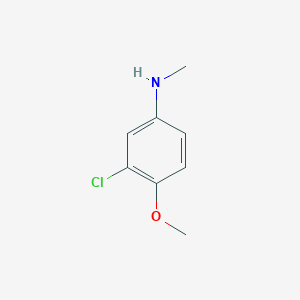
Chroman-3-carbonitrile
Descripción general
Descripción
Chroman-3-carbonitrile is a heterocyclic compound that belongs to the chromane family It features a benzopyran ring fused with a nitrile group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chroman-3-carbonitrile can be synthesized through various methods. One common approach involves the multi-component reaction of aromatic aldehydes, malononitrile, and activated phenols. This reaction is typically catalyzed by acidic or basic catalysts under different conditions such as conventional heating, ultrasonic or microwave irradiation, and simple grinding .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs environmentally friendly and sustainable photocatalysts. For instance, the use of Cu3TiO4/g-C3N5 photocatalyst under visible light irradiation has been shown to enhance the photocatalytic performance, resulting in high yields and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Chroman-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of this compound to its corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, often using hydrogenation techniques.
Substitution: Substitution reactions involve the replacement of the nitrile group with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium azide or halogenating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Chroman-3-carboxylic acid derivatives.
Reduction: Chroman-3-amine derivatives.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chroman-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are investigated for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of chroman-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Chroman-4-one: Similar in structure but lacks the nitrile group at the third carbon position.
Coumarin-3-carboxylic acid: Contains a carboxyl group instead of a nitrile group.
Chroman-2-carbonitrile: The nitrile group is located at the second carbon position instead of the third.
Uniqueness: Chroman-3-carbonitrile is unique due to its specific positioning of the nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKBYYGFRTCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551605 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-60-4 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


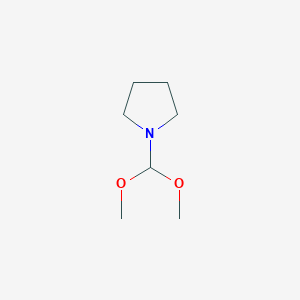

![1,7-Diazaspiro[4.5]decan-6-one](/img/structure/B1626155.png)




